Biochemical Potency: Sub-Nanomolar Inhibition of DDR1 and DDR2
VU6015929 exhibits potent, balanced dual inhibition of DDR1 and DDR2 with IC50 values of 4.67 nM and 7.39 nM, respectively [1]. This contrasts with pan-kinase inhibitors like dasatinib, which, while potent on DDR1/2 (IC50 ~ 0.5-1 nM), also potently inhibits BCR-ABL, SRC, and KIT, leading to significant off-target effects [1].
| Evidence Dimension | Biochemical inhibitory potency (IC50) |
|---|---|
| Target Compound Data | DDR1 IC50 = 4.67 nM; DDR2 IC50 = 7.39 nM |
| Comparator Or Baseline | Dasatinib (pan-kinase inhibitor): DDR1/2 IC50 ~0.5-1 nM, but also potently inhibits BCR-ABL, SRC, KIT |
| Quantified Difference | VU6015929 is ~10-fold less potent on DDR1 but provides significantly improved kinase selectivity |
| Conditions | In vitro kinase activity assay |
Why This Matters
The improved selectivity of VU6015929 over dasatinib is essential for generating clean, target-specific data in fibrosis and cancer research, reducing the risk of confounding phenotypes from off-target kinase inhibition.
- [1] Jeffries, D. E., et al. (2020). Discovery of VU6015929: A Selective Discoidin Domain Receptor 1/2 (DDR1/2) Inhibitor to Explore the Role of DDR1 in Antifibrotic Therapy. ACS Medicinal Chemistry Letters, 11(1), 29-33. View Source
